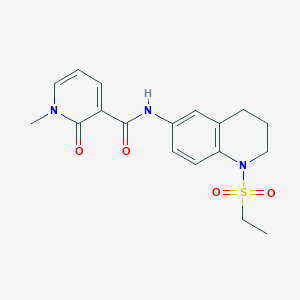

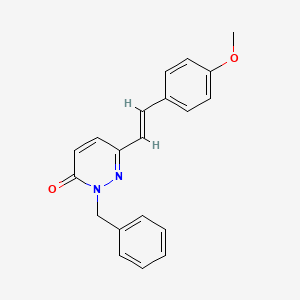

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a sulfonyl group, which is an organosulfur group with the structure R−S(=O)2−NR2 . The sulfonyl group consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . This compound is not widely studied, and specific information about it is limited.

Scientific Research Applications

Antibacterial Agents

Research has shown that compounds similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit broad antibacterial activities. For instance, 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, a compound with a somewhat related structure, has been identified as a broad-spectrum antibacterial agent active against experimental infections, suggesting the potential for systemic infection treatment applications (Goueffon, Montay, Roquet, & Pesson, 1981).

Correctors for Genetic Disorders

Compounds with structural similarities have been utilized as correctors for defective protein gating in genetic disorders. Sulfamoyl-4-oxoquinoline-3-carboxamides, for example, were synthesized to correct the defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This highlights the potential of such compounds in treating cystic fibrosis by addressing the malfunctioning CFTR protein (Suen, Robins, Yang, Verkman, Nantz, & Kurth, 2006).

Anticancer Agents

The structural framework of this compound serves as a basis for developing potent anticancer agents. For instance, a piperidine ring-fused aromatic sulfonamide library showed cytotoxic effects against various cancer cell lines, inducing oxidative stress and glutathione depletion. Such compounds are active against leukemia, melanoma, glioblastoma, and liver, breast, and lung cancer cells, marking them as promising leads for cancer therapy (Madácsi, Kanizsai, Fehér, Gyuris, Ozsvari, Erdélyi, Wölfling, & Puskás, 2013).

Histone Deacetylase Inhibitors for Cancer Treatment

Another significant application is in the development of histone deacetylase (HDAC) inhibitors. Compounds like 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent anti-HDAC activity, which is crucial for suppressing the growth of cancer cells, such as prostate cancer cells. This suggests the utility of such compounds in designing new therapies targeting epigenetic regulators in cancer (Liu, Lee, Chen, Lee, Wang, Pan, Lai, Yeh, & Liou, 2015).

Protein Kinase Inhibitors for Tumor Progression

Additionally, the inhibition of protein kinases has been explored for therapeutic applications, such as in the treatment of Lewis lung carcinoma. Protein kinase inhibitors have shown the ability to reduce metastasis formation and enhance anti-tumor host responses, highlighting their potential in cancer treatment strategies (Blaya, Crespo, Crespo, & Aliño, 1998).

properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-3-26(24,25)21-11-4-6-13-12-14(8-9-16(13)21)19-17(22)15-7-5-10-20(2)18(15)23/h5,7-10,12H,3-4,6,11H2,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJLDKNCIGZNOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CN(C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone](/img/structure/B2404130.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)

![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)